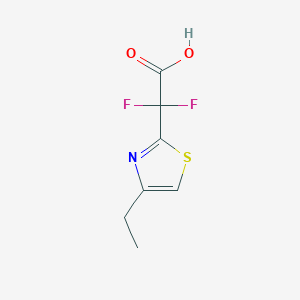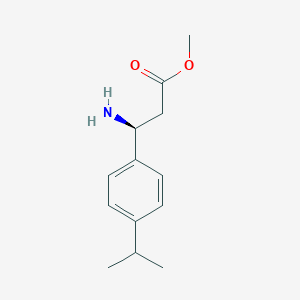
2-(4,5-Dimethyloxazol-2-yl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropan-1-ol is a chemical compound with a unique structure that includes an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2-amino-2-methylpropan-1-ol with dimethyl carbonate in the presence of a base to form the oxazole ring . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropan-1-ol may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The oxazole ring can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound of interest for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(dimethyl-1,3-oxazol-2-yl)piperidine
- 3-(4,5-dimethyl-1,3-oxazol-2-yl)-1,1,1-trifluoroacetone
- 2-{[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]amino}propane-1,3-diol
Uniqueness
Compared to similar compounds, 2-(dimethyl-1,3-oxazol-2-yl)-2-methylpropan-1-ol is unique due to its specific structure and the presence of both an oxazole ring and a hydroxyl group
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,3-oxazol-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H15NO2/c1-6-7(2)12-8(10-6)9(3,4)5-11/h11H,5H2,1-4H3 |
InChI Key |
RSIGJVUYRITUJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C(C)(C)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















